molecular formula C23H22N4 B5879212 2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE

2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE

Cat. No.: B5879212
M. Wt: 354.4 g/mol
InChI Key: AEJXCHLSDGCOQK-UHFFFAOYSA-N
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Description

2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE is a complex organic compound belonging to the class of benzoimidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoimidazopyridine core with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of 2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds include other benzoimidazopyridines, such as:

  • 3-METHYL-1-MORPHOLIN-4-YL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE
  • 2-BENZYL-3-ME-1-PYRROLIDIN-1-YL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE

These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of 2-ET-3-METHYL-1-PHENETHYLAMINO-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE lies in its specific substituents that confer distinct biological and chemical properties .

Properties

IUPAC Name

2-ethyl-3-methyl-1-(2-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-3-18-16(2)19(15-24)23-26-20-11-7-8-12-21(20)27(23)22(18)25-14-13-17-9-5-4-6-10-17/h4-12,25H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJXCHLSDGCOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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